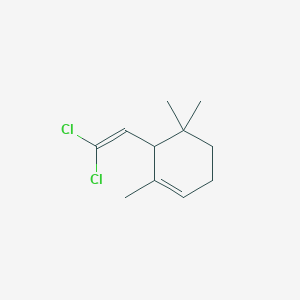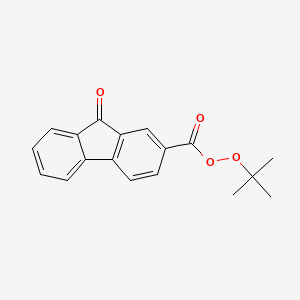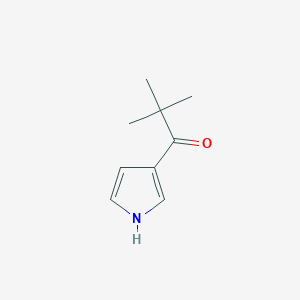
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide is a chemical compound with the molecular formula C7H16IN It is a piperidinium derivative, characterized by the presence of a hydroxyl group and a quaternary ammonium iodide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide typically involves the quaternization of 3-hydroxy-1,1-dimethylpiperidine with an iodinating agent. One common method involves the reaction of 3-hydroxy-1,1-dimethylpiperidine with methyl iodide under basic conditions to form the desired quaternary ammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperidinium compounds.
Scientific Research Applications
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving ion channels and neurotransmitter receptors due to its quaternary ammonium structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets such as ion channels and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins, affecting their function. This can modulate the activity of ion channels, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylpiperidin-1-ium-4-one iodide: Similar in structure but with a ketone group instead of a hydroxyl group.
1-Butyl-1-methylpyrrolidinium iodide: Another quaternary ammonium iodide with a different ring structure.
Uniqueness
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide is unique due to its specific combination of a hydroxyl group and a quaternary ammonium iodide. This combination imparts distinct chemical properties and potential biological activities, making it valuable for various research applications.
Properties
| 91147-48-7 | |
Molecular Formula |
C7H16INO |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
1,1-dimethylpiperidin-1-ium-3-ol;iodide |
InChI |
InChI=1S/C7H16NO.HI/c1-8(2)5-3-4-7(9)6-8;/h7,9H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KUYSVVZEKHMKPS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC(C1)O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)

![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)

